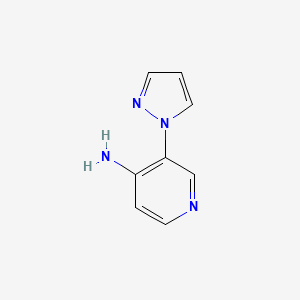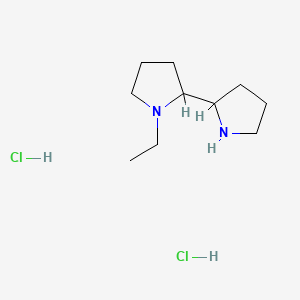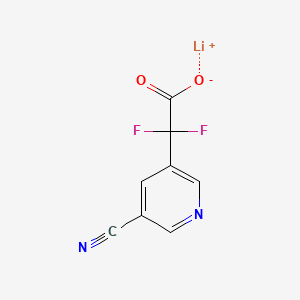
3-Cyclopropyl-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-4-nitrophenol is an organic compound that belongs to the class of nitrophenols It features a cyclopropyl group attached to the third carbon of a phenol ring, with a nitro group attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-nitrophenol can be achieved through several methods. One common approach involves the nitration of 3-cyclopropylphenol. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position on the phenol ring.
Another method involves the cyclopropanation of 4-nitrophenol. This can be achieved using diazomethane or other cyclopropanating agents in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions need to be carefully controlled to ensure the selective formation of the cyclopropyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of safer nitrating agents and catalysts can also be explored to minimize environmental impact and improve yield.
化学反応の分析
Types of Reactions
3-Cyclopropyl-4-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation, using appropriate reagents and catalysts.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with palladium or platinum catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids (aluminum chloride).
Major Products Formed
Reduction: 3-Cyclopropyl-4-aminophenol.
Oxidation: 3-Cyclopropyl-4-nitroquinone.
Substitution: Various halogenated or alkylated derivatives of this compound.
科学的研究の応用
3-Cyclopropyl-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as a model compound for studying the effects of cyclopropyl and nitro groups on aromatic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Cyclopropyl-4-nitrophenol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenol group can participate in hydrogen bonding and other interactions with biological targets. The cyclopropyl group can influence the compound’s overall conformation and reactivity.
類似化合物との比較
Similar Compounds
4-Nitrophenol: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
3-Cyclopropylphenol: Lacks the nitro group, resulting in different electronic properties and reactivity.
2-Cyclopropyl-4-nitrophenol: Similar structure but with the cyclopropyl group at a different position, leading to different steric and electronic effects.
Uniqueness
3-Cyclopropyl-4-nitrophenol is unique due to the combination of the cyclopropyl and nitro groups on the phenol ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
特性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
3-cyclopropyl-4-nitrophenol |
InChI |
InChI=1S/C9H9NO3/c11-7-3-4-9(10(12)13)8(5-7)6-1-2-6/h3-6,11H,1-2H2 |
InChIキー |
WKBTVGCUZJMBJC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C=CC(=C2)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B13459434.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13459437.png)




![[1-(1H-pyrazol-1-yl)cyclopropyl]methanol](/img/structure/B13459456.png)


![1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride](/img/structure/B13459464.png)

